Pirlindole mesylate

Depression Antidepressant MAO-A Inhibitor

Procure Pirlindole mesylate (CAS 207572-66-5) for your research to leverage its unique polypharmacology. It is the only RIMA with statistically significant fibromyalgia pain reduction over placebo (MD -1.45) and proven faster antidepressant onset than mianserin (HDRS -3.3 at day 28). Its distinct tolerability profile, with lower dry mouth and tachycardia incidence compared to moclobemide, ensures reproducible, high-impact studies in depression, pain, and antiviral research. Ensure ≥98% purity by HPLC for valid results.

Molecular Formula C16H22N2O3S
Molecular Weight 322.4 g/mol
CAS No. 207572-66-5
Cat. No. B1662255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirlindole mesylate
CAS207572-66-5
Synonyms2,3,3a,4,5,6-Hexahydro-8-methyl-1H-pyrazino[3,2,1-j,k]carbazole mesylate
Molecular FormulaC16H22N2O3S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O
InChIInChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4)
InChIKeyPVUYTBQAVAYLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pirlindole Mesylate (CAS 207572-66-5): Procurement-Ready Profile of a Selective, Reversible MAO-A Inhibitor


Pirlindole mesylate (CAS 207572-66-5) is a tetracyclic compound that functions as a selective, reversible inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the catabolism of serotonin and norepinephrine [1]. It is clinically approved as an antidepressant and is under investigation for fibromyalgia and antiviral applications [2].

Pirlindole Mesylate (CAS 207572-66-5): Why In-Class Substitution with Moclobemide or Mianserin Is Scientifically Unsound


Despite belonging to the reversible MAO-A inhibitor class, pirlindole mesylate exhibits a distinct pharmacological and clinical profile that precludes simple substitution. Unlike moclobemide, pirlindole demonstrates superior efficacy in fibromyalgia pain reduction and tender point improvement, with statistically significant placebo separation not observed for moclobemide [1]. In head-to-head depression trials, pirlindole yields a lower incidence of dry mouth and tachycardia compared to moclobemide [2], and produces a faster onset of action with a significantly greater HDRS score reduction than mianserin by day 28 [3]. These quantifiable differences in efficacy, tolerability, and therapeutic trajectory confirm that generic substitution without experimental justification would compromise research reproducibility and clinical validity.

Pirlindole Mesylate (CAS 207572-66-5): Quantified Differentiation Evidence for Scientific Procurement Decisions


Pirlindole Mesylate vs. Moclobemide: Head-to-Head Tolerability Advantage in Dry Mouth and Tachycardia Incidence

In a double-blind randomized trial of 111 evaluable patients with depression, pirlindole (150-300 mg/day) demonstrated a significantly lower incidence of specific adverse events compared to moclobemide (300-600 mg/day). Dry mouth and tachycardia were significantly more frequent in the moclobemide group, while all other side effects showed non-significant differences between the two reversible MAO-A inhibitors [1].

Depression Antidepressant MAO-A Inhibitor

Pirlindole Mesylate vs. Mianserin: Accelerated Onset of Antidepressant Action with 3.3-Point Greater HDRS Reduction at Day 28

A meta-analysis of randomized controlled trials revealed that pirlindole produced a significantly greater reduction in Hamilton Depression Rating Scale (HDRS) scores compared to mianserin at day 28, with a mean difference of -3.3 points (95% CI: -5.5 to -1.1; p=0.004). This difference was already significant at day 21 (-2.3 points, 95% CI: -4.5 to -0.1; p=0.04), indicating a faster onset of antidepressant action [1].

Depression Antidepressant Clinical Trial

Pirlindole Mesylate vs. Moclobemide: Statistically Significant Placebo Separation in Fibromyalgia Pain Not Observed for Moclobemide

A Cochrane systematic review of MAOIs for fibromyalgia found that pirlindole showed statistically significant improvements over placebo for pain, tender points, and overall patient and physician assessment. In contrast, moclobemide did not demonstrate statistically significant differences from placebo on any of these outcomes. Pooled analysis showed a modest effect size for pain reduction (MD -1.45 on 0-10 scale; 95% CI -2.71 to -0.20) and a small effect on tender points (SMD -0.36; 95% CI -0.72 to -0.00) [1][2].

Fibromyalgia Pain MAO-A Inhibitor

Pirlindole Mesylate: Antiviral Activity Against Coxsackievirus B3 with EC50 of 9.91 μM via Viral 2C Protein Targeting

Pirlindole mesylate inhibits coxsackievirus B3 (CV-B3) replication with an EC50 of 9.91 μM, acting via targeting of the viral protein 2C to inhibit genome replication . This antiviral activity is mechanistically distinct from its MAO-A inhibition and represents a unique polypharmacological profile not shared by other RIMAs such as moclobemide, for which no comparable antiviral data have been reported .

Antiviral Enterovirus Drug Repurposing

Pirlindole Mesylate: Enantiomer-Specific MAO-A Inhibition with (R)-Isomer IC50 of 0.43 μM and >100-Fold Selectivity Over MAO-B

The (R)-enantiomer of pirlindole mesylate inhibits MAO-A with an IC50 of 0.43 μM and demonstrates high selectivity over MAO-B . While racemic pirlindole mesylate is also a selective MAO-A inhibitor, the availability of enantiopure (R)-pirlindole enables investigation of stereospecific pharmacological effects. This level of enantiomeric characterization and selective potency is not uniformly established for other RIMAs such as moclobemide in the research reagent context .

MAO-A Inhibitor Selectivity Enantiomer

Pirlindole Mesylate vs. Tricyclic Antidepressants (TCAs) and SSRIs: Comparable Antidepressant Efficacy with Lower Anticholinergic Burden

A meta-analysis of 13 RCTs (892 participants) concluded that pirlindole was comparable to active comparators—including tricyclic antidepressants (desipramine, amitriptyline, imipramine), tetracyclics (maprotiline, mianserin), and fluoxetine—in terms of antidepressant efficacy, while demonstrating significantly better anxiety reduction [1]. The weighted mean difference for anxiety scores favored pirlindole, though exact values are not extracted from the available abstract. Importantly, as a reversible MAO-A inhibitor, pirlindole avoids the anticholinergic side effects and cardiotoxicity associated with TCAs and the tyramine-cheese reaction of irreversible MAOIs [2].

Depression Comparative Efficacy Safety

Pirlindole Mesylate (CAS 207572-66-5): Evidence-Driven Application Scenarios for Scientific and Industrial Use


Depression Research Requiring Differentiated Tolerability vs. Moclobemide

In randomized controlled trials of major depression, pirlindole (150-300 mg/day) demonstrates comparable antidepressant efficacy to moclobemide while producing a significantly lower incidence of dry mouth and tachycardia [1]. This adverse event profile distinction makes pirlindole mesylate the preferred research compound for studies where minimizing anticholinergic-like side effects is a critical endpoint, such as in elderly populations or long-term treatment protocols. Procurement of pirlindole mesylate (CAS 207572-66-5) enables head-to-head comparisons or standalone investigations that specifically evaluate tolerability differences within the RIMA class.

Fibromyalgia Pain Research: The Only RIMA with Placebo-Validated Efficacy

Cochrane systematic review evidence establishes pirlindole as the only reversible MAO-A inhibitor with statistically significant efficacy over placebo for fibromyalgia pain (MD -1.45 on 0-10 scale) and tender point reduction (SMD -0.36) [2][3]. Moclobemide failed to separate from placebo on these outcomes. For preclinical or clinical fibromyalgia research programs investigating MAO-A mediated analgesia, pirlindole mesylate is the only RIMA with robust evidence of therapeutic activity, making it the essential positive control or investigational agent for this indication.

Accelerated-Onset Depression Studies vs. Mianserin

Meta-analysis of RCTs reveals that pirlindole produces a significantly greater HDRS score reduction than mianserin as early as day 21 (-2.3 points) and day 28 (-3.3 points) [4]. For time-course studies evaluating the onset of antidepressant action or for in vivo behavioral assays where early readouts are critical, pirlindole mesylate offers a statistically validated faster onset advantage. Researchers should select pirlindole over mianserin when experimental design prioritizes early therapeutic signal detection.

Dual-Mechanism Antiviral/MAO-A Research

Pirlindole mesylate uniquely inhibits enterovirus replication (CV-B3 EC50 = 9.91 μM) via targeting viral protein 2C, a mechanism entirely distinct from its MAO-A inhibition . No other RIMA (including moclobemide) has reported antiviral activity. This polypharmacology makes pirlindole an invaluable tool compound for research programs investigating the intersection of neurotransmitter modulation and viral replication, or for drug repurposing screens targeting enteroviral infections. The compound's defined purity (≥98% by HPLC) and stability (12 months at -20°C) ensure experimental reproducibility .

Technical Documentation Hub

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